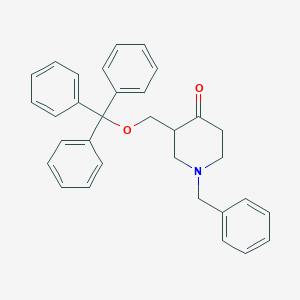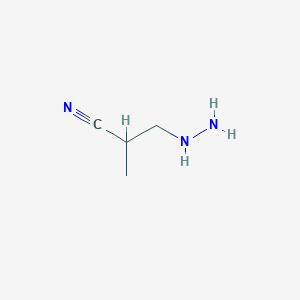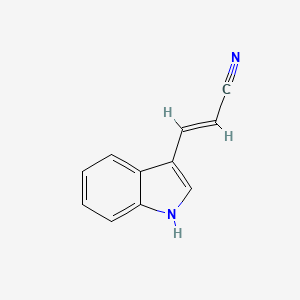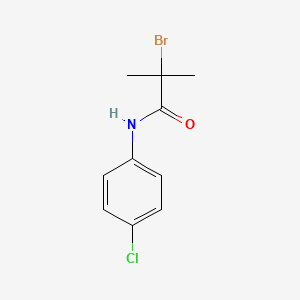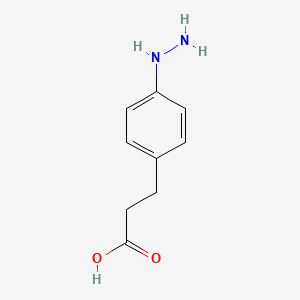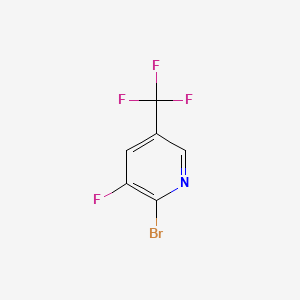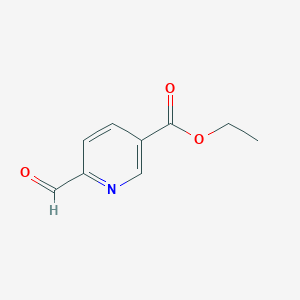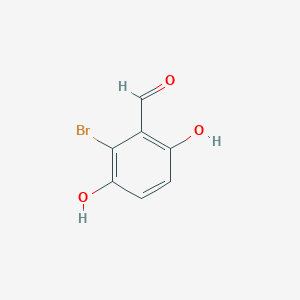
3,4'-二溴联苯醚
描述
3,4’-Dibromodiphenyl ether is a chemical compound with the formula C12H8Br2O . It has a molecular weight of 327.999 .
Molecular Structure Analysis
The molecular structure of 3,4’-Dibromodiphenyl ether consists of two phenyl rings connected by an ether linkage, with bromine atoms attached to the 3rd and 4th carbon atoms of the phenyl rings .Physical And Chemical Properties Analysis
3,4’-Dibromodiphenyl ether has a density of 1.7±0.1 g/cm3, a boiling point of 346.3±22.0 °C at 760 mmHg, and a flash point of 141.0±20.8 °C .科学研究应用
Environmental Impact Assessment
3,4’-Dibromodiphenyl ether is studied for its environmental persistence and impact. Research has assessed its transformation under various conditions, such as those mediated by ligninase, to understand its degradation pathways and potential accumulation in ecosystems .
Soil Remediation Techniques
This compound is also used in studies focusing on soil remediation. Experiments have been conducted to explore the solubilization and washing of BDE-15 (a related compound) from contaminated soils, which can provide insights into cleaning strategies for soils affected by similar compounds .
Non-degradability Analysis
Studies have investigated the non-degradability of related compounds like BDE-209 in soil samples, which can shed light on the long-term environmental effects and challenges in managing pollutants like 3,4’-Dibromodiphenyl ether .
Microbial Degradation
Research into the molecular degradation mechanisms of dibromodiphenyl ethers by specific bacterial strains, such as Cupriavidus sp., helps understand bioremediation processes and the potential for using microorganisms to break down environmental pollutants .
Aqueous Solution Treatment
The removal of polybrominated diphenyl ethers from water systems is another area of application. Fast removal techniques are being developed to address the widespread detection of these compounds due to the degradation of commercial products containing them .
Chemical Property Analysis
Lastly, the chemical properties of 3,4’-Dibromodiphenyl ether are analyzed for various applications, including its molecular weight, structure, and other physical-chemical characteristics that are essential for understanding its behavior in different environments .
作用机制
Target of Action
The primary targets of 3,4’-Dibromodiphenyl ether are certain strains of bacteria, such as Cupriavidus sp. WS, which can degrade diphenyl ether (DE), 4-bromodiphenyl ether, and 4,4’-bromodiphenyl ether . These bacteria play a crucial role in the degradation of these compounds, thereby reducing their persistence in the environment .
Mode of Action
The compound interacts with its bacterial targets through a series of enzymatic reactions. The bph genes in Cupriavidus sp. WS play a crucial role in the degradation of 3,4’-Dibromodiphenyl ether . The enzymes BphA, BphB, and BphC act sequentially in the aerobic degradation of the compound . BphA converts the compound into a dihydrodiol product, which is then dehydrogenated into 2,3-dihydroxydiphenyl ether by BphB. Finally, BphC decomposes 2,3-dihydroxydiphenyl ether into phenol and 2-pyrone-6-carboxylic acid .
Biochemical Pathways
The biochemical pathway involved in the degradation of 3,4’-Dibromodiphenyl ether is the aerobic degradation pathway . This pathway involves the sequential action of the enzymes BphA, BphB, and BphC, leading to the complete degradation of the compound into phenol and 2-pyrone-6-carboxylic acid .
Pharmacokinetics
It is known that the compound is extremely persistent in the environment, with a low rate of degradation .
Result of Action
The result of the action of 3,4’-Dibromodiphenyl ether is the complete degradation of the compound into phenol and 2-pyrone-6-carboxylic acid . This degradation process reduces the persistence of the compound in the environment and its potential health risks .
Action Environment
The action of 3,4’-Dibromodiphenyl ether is influenced by environmental factors. The compound is extremely persistent in the environment, with a low rate of degradation . Certain strains of bacteria, such asCupriavidus sp. WS, can degrade the compound, reducing its persistence in the environment . The degradation process is aerobic and is likely influenced by factors such as temperature, pH, and the presence of oxygen .
属性
IUPAC Name |
1-bromo-3-(4-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPOVBPKODCMMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577711 | |
| Record name | 1-Bromo-3-(4-bromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4'-Dibromodiphenyl ether | |
CAS RN |
83694-71-7 | |
| Record name | 3,4'-Dibromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083694717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-3-(4-bromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4'-DIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z13EHB02E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



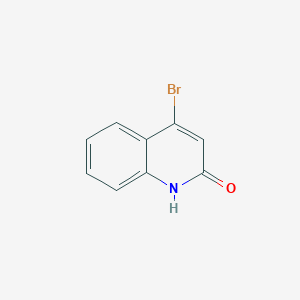

![5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B1339380.png)
